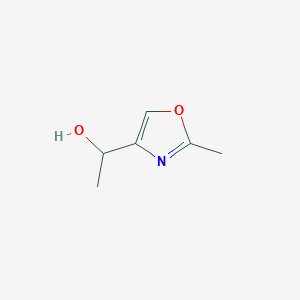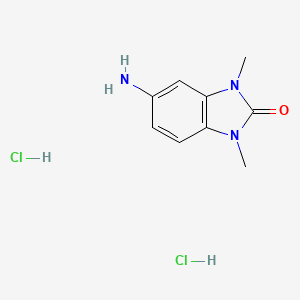![molecular formula C8H5NO2 B1381717 4H-pyrano[3,2-b]pyridin-4-one CAS No. 2060008-39-9](/img/structure/B1381717.png)
4H-pyrano[3,2-b]pyridin-4-one
Overview
Description
4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound with a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol This compound is characterized by a fused pyran and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-pyrano[3,2-b]pyridin-4-one can be synthesized through a one-pot three-component reaction involving 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, aromatic aldehydes, and malononitrile. The reaction is typically catalyzed by triethylamine in ethanol under reflux conditions . This method is favored for its high yields, low reaction times, and the use of non-toxic and inexpensive catalysts.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions (MCRs) are often applied. These methods aim to reduce reaction times, energy consumption, and costs while increasing yields .
Chemical Reactions Analysis
Types of Reactions: 4H-pyrano[3,2-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrano derivatives, while reduction can produce reduced pyrano compounds .
Scientific Research Applications
4H-pyrano[3,2-b]pyridin-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and is used in multi-component reactions.
Mechanism of Action
The mechanism of action of 4H-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit kinases or other enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 4H-pyrano[2,3-c]pyridin-4-one
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 1H-pyrazolo[3,4-b]pyridines
Comparison: 4H-pyrano[3,2-b]pyridin-4-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity and a broader range of applications in scientific research .
Properties
IUPAC Name |
pyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYHHBAJUPRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of the pyrano[3,2-b]pyridin-4-one ring system described in the research paper?
A1: The paper describes a novel synthetic route to the pyrano[3,2-b]pyridin-4-one ring system, which is relatively rare. [] This method utilizes readily available 3-hydroxypyridine as a starting material and proceeds under mild conditions. [] The use of a diisopropylsilyloxy directing group allows for regioselective lithiation at the less favored 2-position of the pyridine ring, enabling the introduction of various substituents. [] This methodology offers a flexible approach for synthesizing diverse pyrano[3,2-b]pyridin-4-one derivatives for further study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



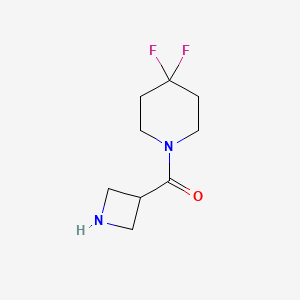



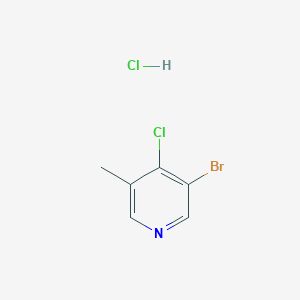
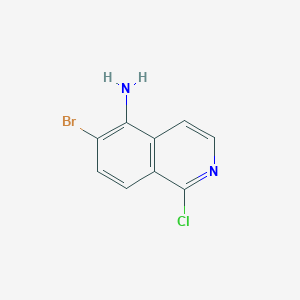
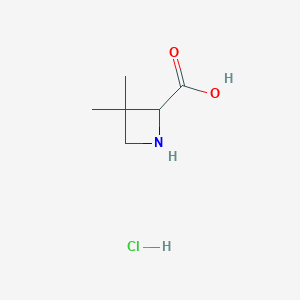

![(4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B1381649.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)
![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)
